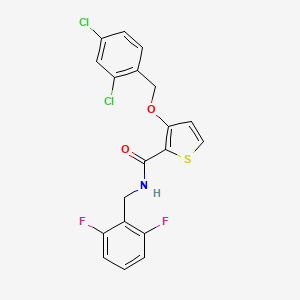

AS1938909

説明

特性

CAS番号 |

1243155-40-9 |

|---|---|

分子式 |

C19H13Cl2F2NO2S |

分子量 |

428.27 |

IUPAC名 |

3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H13Cl2F2NO2S/c20-12-5-4-11(14(21)8-12)10-26-17-6-7-27-18(17)19(25)24-9-13-15(22)2-1-3-16(13)23/h1-8H,9-10H2,(H,24,25) |

InChIキー |

KVMCBBWABOUSJA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AS1938909; AS-1938909; AS 1938909; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AS1938909

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of AS1938909, a selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).

Core Mechanism of Action

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action is the selective inhibition of SHIP2's phosphatase activity, which plays a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a major regulator of cellular physiology.[2]

SHIP2 dephosphorylates the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting SHIP2, this compound leads to an accumulation of PI(3,4,5)P3. This second messenger is critical for the activation of downstream signaling cascades, most notably the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[2] The activation of the PI3K/Akt pathway influences a wide range of cellular processes, including glucose metabolism.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound have been characterized against SHIP2 and other related phosphatases. The following table summarizes the key quantitative data.

| Target | Parameter | Value (µM) | Species | Reference |

| SHIP2 | Ki | 0.44 | Human | [1][3] |

| SHIP2 | IC50 | 0.57 | Human | [1][2] |

| SHIP2 | IC50 | 0.18 | Mouse | [1] |

| SHIP1 | IC50 | 21 | Human | [1][2] |

| PTEN | IC50 | > 50 | Human | [1] |

| Synaptojanin | IC50 | > 50 | Human | [1] |

| Myotubularin | IC50 | > 50 | Human | [1] |

Signaling Pathway Diagram

The following diagram illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the mechanism of action of this compound.

Cellular Effects

-

Increased Akt Phosphorylation: Treatment with this compound has been shown to elevate the levels of insulin-induced phosphorylated Akt at serine 473 (pAkt-Ser473) in L6 myotubes.[1]

-

Enhanced Glucose Metabolism: The compound increases both glucose consumption and glucose uptake in L6 myotubes.[2][3]

-

Gene Expression Changes: Prolonged administration of this compound upregulates the expression of the glucose transporter 1 (GLUT1) gene, while not affecting GLUT4 expression.[2] GLUT1 plays a significant role in basal glucose uptake and is linked to the PI3K/Akt signaling pathway.[2]

Experimental Protocols

Detailed experimental protocols are not exhaustively provided in the available literature. However, based on the described experiments, the following methodologies are representative of the techniques used to characterize the mechanism of action of this compound.

This assay is used to determine the IC50 value of this compound against SHIP2.

-

Enzyme and Substrate Preparation: Recombinant human SHIP2 enzyme is purified. The substrate, such as phosphatidylinositol-3,4,5-trisphosphate diC8 (PI(3,4,5)P3-diC8), is prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Reaction: The SHIP2 enzyme is pre-incubated with the different concentrations of this compound. The phosphatase reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and the amount of free phosphate released is quantified using a malachite green-based colorimetric detection reagent.

-

Data Analysis: The absorbance is measured, and the percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

This assay is used to assess the effect of this compound on the PI3K/Akt signaling pathway in a cellular context, such as in L6 myotubes.

-

Cell Culture and Treatment: L6 myotubes are cultured to an appropriate confluency. The cells are then treated with various concentrations of this compound for a specified duration. In some experiments, cells are stimulated with insulin to activate the PI3K/Akt pathway.

-

Cell Lysis: After treatment, the cells are washed and then lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-pAkt Ser473) and total Akt. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated Akt to total Akt is calculated to determine the effect of this compound on Akt phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a SHIP2 inhibitor like this compound.

References

An In-depth Technical Guide to AS1938909: A Potent SHIP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of glucose metabolism and insulin signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of its role in cellular signaling pathways.

Introduction

SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway.[1] It specifically dephosphorylates the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] This action counteracts the activity of PI3K and subsequently dampens downstream signaling cascades, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Given that impaired insulin signaling is a hallmark of type 2 diabetes and other metabolic disorders, SHIP2 has emerged as a promising therapeutic target.

This compound has been identified as a small molecule inhibitor of SHIP2, demonstrating the potential to enhance insulin sensitivity and glucose metabolism.[3] Its ability to increase insulin-induced Akt phosphorylation and glucose transporter expression in cellular models underscores its potential for further investigation in the context of metabolic diseases.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of SHIP2's phosphatase activity. This inhibition leads to an accumulation of PIP3 at the plasma membrane, resulting in the enhanced recruitment and activation of PIP3-dependent kinases, such as PDK1 and Akt. The subsequent phosphorylation and activation of Akt trigger a cascade of downstream events that promote glucose uptake, utilization, and storage.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound against various phosphatases have been quantitatively assessed. The following table summarizes the key inhibitory constants.

| Target Phosphatase | Parameter | Value (µM) | Species |

| SHIP2 | Ki | 0.44 | Human [3] |

| SHIP2 | IC50 | 0.18 | Murine |

| SHIP2 | IC50 | 0.57 | Human |

| SHIP1 | IC50 | 21 | Human |

| PTEN | IC50 | >50 | Human |

| Synaptojanin | IC50 | >50 | Human |

| Myotubularin | IC50 | >50 | Human |

Signaling Pathway

The following diagram illustrates the role of SHIP2 in the insulin signaling pathway and the mechanism of action of this compound.

Caption: The inhibitory effect of this compound on the SHIP2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound. These protocols are based on standard laboratory procedures and the experimental context described for this compound and similar SHIP2 inhibitors.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 in L6 myotubes following treatment with this compound.

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

Methodology:

-

Cell Culture and Treatment: L6 myotubes are seeded in 6-well plates and allowed to differentiate. Cells are then serum-starved for 4 hours before being pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with insulin (100 nM) for 10 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt, diluted in blocking buffer.

-

Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Glucose Uptake Assay

This protocol describes the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Methodology:

-

Cell Culture and Treatment: Differentiated L6 myotubes in a 96-well plate are serum-starved for 4 hours and then pre-treated with this compound for 1 hour.

-

Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes.

-

2-NBDG Incubation: 2-NBDG is added to each well to a final concentration of 50 µM and incubated for 30 minutes at 37°C.

-

Termination and Washing: The uptake is stopped by removing the 2-NBDG-containing medium and washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: The fluorescence of the intracellularly accumulated 2-NBDG is measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression

This protocol outlines the quantification of GLUT1 mRNA levels in L6 myotubes treated with this compound.

Methodology:

-

Cell Culture and Treatment: Differentiated L6 myotubes are treated with this compound for 48 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The relative expression of GLUT1 mRNA is quantified by real-time PCR using GLUT1-specific primers and a SYBR Green-based detection method. The expression levels are normalized to a housekeeping gene, such as GAPDH.

-

Data Analysis: The relative fold change in GLUT1 mRNA expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway and its impact on glucose homeostasis. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of SHIP2 inhibition in metabolic diseases.

References

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Mechanism and the SHIP2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 modulates a cascade of downstream cellular processes, including glucose metabolism, cell growth, and apoptosis.[2] Its dysregulation has been implicated in a variety of pathological conditions, including type 2 diabetes, obesity, and certain cancers.[3][4]

AS1938909 is a potent and selective small-molecule inhibitor of SHIP2, emerging as a valuable pharmacological tool for investigating the therapeutic potential of SHIP2 inhibition. This technical guide provides an in-depth overview of this compound, its interaction with the SHIP2 signaling pathway, and detailed experimental protocols for its characterization.

This compound: A Potent and Selective SHIP2 Inhibitor

This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[5] Its inhibitory activity and selectivity have been characterized in various in vitro assays.

Quantitative Data on this compound Inhibition

| Parameter | Species | Value | Reference(s) |

| IC50 | human SHIP2 (hSHIP2) | 0.57 µM | [1][5] |

| murine SHIP2 (mSHIP2) | 0.18 µM | [5] | |

| human SHIP1 (hSHIP1) | 21 µM | [1][5] | |

| human PTEN (hPTEN) | > 50 µM | [5] | |

| human synaptojanin (h-synaptojanin) | > 50 µM | [5] | |

| human myotubularin (h-myotubularin) | > 50 µM | [5] | |

| Ki | human SHIP2 (hSHIP2) | 0.44 µM | [5] |

The SHIP2 Signaling Pathway

SHIP2 is a key regulator of the PI3K/Akt signaling cascade. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as insulin or epidermal growth factor (EGF).

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, including phosphoinositide-dependent kinase 1 (PDK1) and Akt. SHIP2 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] Inhibition of SHIP2 by this compound leads to an accumulation of PIP3, resulting in enhanced Akt phosphorylation and potentiation of downstream signaling events.[5]

Experimental Protocols

SHIP2 Phosphatase Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate released from a substrate by SHIP2, providing a measure of its enzymatic activity.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

-

SHIP2 Enzyme: Recombinant human SHIP2 diluted in Assay Buffer.

-

Substrate: DiC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) at a working concentration of 20 µM in Assay Buffer.

-

This compound: Serial dilutions in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

Malachite Green Reagent: A commercially available or freshly prepared solution of malachite green and ammonium molybdate in acid.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of Assay Buffer (blank), vehicle control (DMSO), or this compound at various concentrations.

-

Add 25 µL of SHIP2 enzyme solution to all wells except the blank.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Subtract the blank reading from all wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay for SHIP2 Inhibition

This homogeneous assay measures the displacement of a fluorescently labeled probe from SHIP2 by a competing inhibitor.

Methodology:

-

Reagents:

-

Assay Buffer: As described for the Malachite Green assay.

-

Recombinant SHIP2 enzyme.

-

Fluorescent Probe: A fluorescently labeled PIP3 analog.

-

This compound: Serial dilutions.

-

-

Procedure:

-

In a black, low-volume 384-well plate, combine the SHIP2 enzyme, fluorescent probe, and either this compound or vehicle control in Assay Buffer.

-

Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

The decrease in polarization, indicating displacement of the probe, is proportional to the inhibitory activity of this compound.

-

Calculate IC50 values from dose-response curves.

-

Western Blot for Akt Phosphorylation in L6 Myotubes

This assay assesses the effect of this compound on the downstream signaling of the SHIP2 pathway by measuring the phosphorylation of Akt.

Methodology:

-

Cell Culture and Treatment:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

Serum-starve the myotubes for 4 hours in serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate with 100 nM insulin for 15 minutes.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.

-

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of this compound on glucose transport into cells, a key downstream biological effect of enhanced insulin signaling.

Methodology:

-

Cell Culture and Treatment:

-

Culture and differentiate L6 myotubes as described for the Western blot protocol.

-

Serum-starve the cells for 4 hours.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Stimulate with 100 nM insulin for 30 minutes.

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of each sample.

-

Express the results as a fold increase over the basal (unstimulated) glucose uptake.

-

RT-PCR for GLUT1 mRNA Expression in L6 Myotubes

This technique quantifies the effect of this compound on the gene expression of the glucose transporter GLUT1.

Methodology:

-

Cell Culture and Treatment:

-

Culture, differentiate, and treat L6 myotubes with this compound as previously described.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a SYBR Green-based detection method.

-

-

Data Analysis:

-

Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SHIP2. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for researchers in various fields, particularly those investigating metabolic disorders and cancer. The detailed experimental protocols provided in this guide offer a solid foundation for the further investigation of this compound and the broader role of SHIP2 in health and disease. The continued exploration of SHIP2 inhibitors holds significant promise for the development of novel therapeutic strategies.

References

- 1. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The inositol 5-phosphatase SHIP2 regulates endocytic clathrin-coated pit dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Effects on the PI3K/Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By targeting SHIP2, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound effectively enhances downstream signaling, leading to increased Akt phosphorylation and subsequent physiological effects such as augmented glucose uptake in metabolically active cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The PI3K/Akt Pathway and the Role of SHIP2

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and type 2 diabetes.

The activation of the PI3K/Akt pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.

SHIP2 is a key phosphatase that negatively regulates this pathway by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling and dampens the activation of Akt.

Mechanism of Action of this compound

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2. By binding to the active site of SHIP2, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of Akt. This ultimately potentiates the downstream effects of the PI3K/Akt signaling cascade.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various enzymatic assays. The following table summarizes the key quantitative data.

| Target | Parameter | Value (µM) | Species | Reference |

| SHIP2 | Ki | 0.44 | Human | [1] |

| SHIP2 | IC50 | 0.57 | Human | [1] |

| SHIP2 | IC50 | 0.18 | Murine | [1] |

| SHIP1 | IC50 | 21 | Human | [1] |

| PTEN | IC50 | >50 | Human | [1] |

| Synaptojanin | IC50 | >50 | Human | [1] |

| Myotubularin | IC50 | >50 | Human | [1] |

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol describes a general procedure to assess the effect of this compound on Akt phosphorylation at Serine 473 (a key activation site) in rat L6 myotubes.

Materials:

-

Rat L6 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

This compound

-

Insulin

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Differentiation: Culture L6 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and maintain for 5-7 days.

-

Serum Starvation: Prior to treatment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

-

Treatment: Treat the myotubes with the desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours). In some experiments, a subsequent stimulation with insulin (e.g., 100 nM for 15-30 minutes) is performed.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

2-Deoxy-D-[3H]glucose Uptake Assay in L6 Myotubes

This protocol outlines a method to measure glucose uptake in L6 myotubes, a key functional downstream effect of Akt activation.

Materials:

-

Differentiated L6 myotubes in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Insulin

-

2-deoxy-D-[3H]glucose

-

Unlabeled 2-deoxy-D-glucose

-

Cytochalasin B

-

0.1 M NaOH

-

Scintillation cocktail

Procedure:

-

Cell Preparation: Differentiate L6 myoblasts into myotubes as described in section 4.1.

-

Serum Starvation: Starve the myotubes in serum-free DMEM for 3-4 hours.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing this compound (or vehicle) for a specified time (e.g., 1 hour).

-

Stimulation: Add insulin (e.g., 100 nM) or vehicle to the wells and incubate for 30 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). To determine non-specific uptake, a parallel set of wells should be treated with cytochalasin B. Incubate for 10 minutes.

-

Termination: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH, and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Specific glucose uptake is calculated by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

Visualizations

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the effect of this compound.

References

The Role of AS1938909 in Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin-mediated metabolic events. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 attenuates downstream insulin signaling. Inhibition of SHIP2 by this compound has been shown to enhance insulin sensitivity, making it a molecule of significant interest in the context of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key components of the insulin signaling pathway, and detailed methodologies for relevant in vitro assays.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of SHIP2, targeting its phosphatase activity. By blocking the dephosphorylation of PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), this compound leads to an accumulation of PIP3 at the plasma membrane. This accumulation enhances the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The following diagram illustrates the insulin signaling pathway and the point of intervention for this compound.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Species | Value | Assay Method | Reference |

| IC50 | human SHIP2 | 0.57 µM | Phosphatase Assay | [1][2] |

| mouse SHIP2 | 0.18 µM | Phosphatase Assay | [2] | |

| human SHIP1 | 21 µM | Phosphatase Assay | [1][2] | |

| human PTEN | >50 µM | Phosphatase Assay | [2] | |

| human synaptojanin | >50 µM | Phosphatase Assay | [2] | |

| human myotubularin | >50 µM | Phosphatase Assay | [2] | |

| Ki | human SHIP2 | 0.44 µM | Phosphatase Assay | [3] |

Experimental Protocols

In Vitro SHIP2 Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate released, and thus to the enzyme activity.

Materials:

-

Recombinant human SHIP2 enzyme

-

This compound

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) diC8 (water-soluble substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 2 mM DTT

-

Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl. Commercial kits are available.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant SHIP2 enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the PIP3 diC8 substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Akt Phosphorylation Assay (Western Blot)

This method is used to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cellular context, typically in L6 myotubes.

Principle: Following cell lysis, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473) and total Akt. The amount of phosphorylated Akt is then normalized to the total amount of Akt.

Materials:

-

L6 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

This compound

-

Insulin

-

Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed L6 myoblasts and differentiate them into myotubes.

-

Starve the myotubes in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling.

Principle: Cells are incubated with a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated, trapping it inside the cell. The amount of accumulated 2-DG is then quantified.

Materials:

-

Differentiated L6 myotubes

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxyglucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Differentiate L6 myoblasts into myotubes in a multi-well plate.

-

Wash the myotubes with KRH buffer and then incubate in KRH buffer for 2 hours to serum-starve.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours for observing effects on GLUT1 expression).

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Add [³H]-2-deoxyglucose to the wells and incubate for 5-10 minutes.

-

Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with lysis buffer.

-

If using [³H]-2-deoxyglucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

If using a fluorescent analog, measure the fluorescence of the lysate using a plate reader.

-

Normalize the glucose uptake values to the protein concentration of the cell lysate.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on insulin signaling in vitro.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SHIP2 in insulin signaling and metabolic regulation. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of SHIP2 inhibition in diseases characterized by insulin resistance. The experimental protocols detailed in this guide provide a framework for researchers to further explore the cellular and molecular effects of this compound and to identify and characterize other novel SHIP2 inhibitors. The enhancement of Akt phosphorylation and subsequent increase in glucose uptake upon treatment with this compound underscore the critical role of SHIP2 as a negative regulator in the insulin signaling cascade.[1][3]

References

The SHIP2 Inhibitor AS1938909: A Technical Guide to its Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates glucose metabolism, primarily through its action on the PI3K/Akt signaling pathway. Summarized quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows are presented to support further research and drug development efforts in the context of metabolic diseases.

Introduction

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) is a critical negative regulator of the insulin signaling pathway. By hydrolyzing the 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), SHIP2 attenuates the downstream signaling cascade, leading to reduced glucose uptake and metabolism. Inhibition of SHIP2 has emerged as a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. This compound has been identified as a potent inhibitor of SHIP2, demonstrating significant effects on glucose metabolism in cellular models.[1] This guide delineates the molecular interactions and cellular consequences of SHIP2 inhibition by this compound.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The primary mechanism through which this compound influences glucose metabolism is by potentiating the PI3K/Akt signaling pathway upon insulin stimulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism as reported in the literature.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Human SHIP2 | Ki | 0.44 µM | [1] |

| Murine SHIP2 | IC50 | 0.18 µM | |

| Human SHIP2 | IC50 | 0.57 µM | |

| Human SHIP1 | IC50 | 21 µM | |

| Human PTEN | IC50 | >50 µM | |

| Human Synaptojanin | IC50 | >50 µM | |

| Human Myotubularin | IC50 | >50 µM |

Table 2: Effects of this compound on Glucose Metabolism in L6 Myotubes

| Parameter | Condition | Result | Reference |

| Akt Phosphorylation (Ser473) | Insulin-stimulated | Increased | [1] |

| Glucose Consumption | 48h treatment with 1 nM insulin | Concentration-dependent increase | [2] |

| Glucose Uptake | - | Increased | [1] |

| GLUT1 mRNA Expression | 48h treatment | Significantly induced | [1] |

| GLUT4 mRNA Expression | 48h treatment | No significant change | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and those described in studies involving this compound and other SHIP2 inhibitors.

Cell Culture and Differentiation of L6 Myotubes

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The differentiation medium is replaced every 48 hours for 4-7 days.

Western Blot for Akt Phosphorylation

-

Serum Starvation: Differentiated L6 myotubes are serum-starved for 4-18 hours in DMEM.

-

Inhibitor Treatment: Cells are pre-incubated with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Insulin Stimulation: Insulin (e.g., 100 nM) is added to the medium for a short period (e.g., 15 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

2-Deoxyglucose (2-DOG) Uptake Assay

-

Cell Preparation: Differentiated L6 myotubes are serum-starved overnight (approximately 18 hours) in DMEM containing 0.2% bovine serum albumin (BSA).[3]

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Insulin Stimulation: Cells are washed and incubated in Krebs-Ringer-HEPES (KRH) buffer. Insulin (e.g., 100 nM) is then added for 15 minutes.[4]

-

Glucose Uptake: Radiolabeled 2-deoxy-D-[3H]glucose is added to the wells for a short incubation period (e.g., 5 minutes).[4]

-

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold KRH buffer. The cells are then lysed with a sodium hydroxide solution.[4]

-

Measurement: The radioactivity in the cell lysates is measured by liquid scintillation counting to determine the amount of glucose uptake.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression

-

Cell Treatment and RNA Extraction: Differentiated L6 myotubes are treated with this compound for 48 hours. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression level of GLUT1 mRNA is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of SHIP2 in glucose metabolism. Its ability to potentiate insulin signaling through the PI3K/Akt pathway, leading to increased glucose uptake and GLUT1 expression, highlights the therapeutic potential of SHIP2 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other SHIP2 inhibitors in the context of metabolic diseases.

References

- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Development of AS1938909, a SHIP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). Developed by Astellas Pharma, this thiophene-based compound has emerged as a significant tool for investigating the role of SHIP2 in cellular signaling pathways, particularly in the context of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction and Discovery

Chemical Properties:

| Property | Value |

| Chemical Name | 3-((2,4-Dichlorobenzyl)oxy)-N-((2,6-difluorophenyl)methyl)thiophene-2-carboxamide |

| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |

| Molecular Weight | 428.28 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO (50 mg/mL) |

Mechanism of Action and In Vitro Activity

This compound functions as a competitive and reversible inhibitor of SHIP2. SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby acting as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in enhanced downstream signaling through Akt.

Quantitative In Vitro Data:

| Parameter | Species | Value (µM) |

| Kᵢ (hSHIP2) | Human | 0.44[1] |

| IC₅₀ (mSHIP2) | Mouse | 0.18 |

| IC₅₀ (hSHIP2) | Human | 0.57 |

| IC₅₀ (hSHIP1) | Human | 21 |

| IC₅₀ (hPTEN) | Human | >50 |

| IC₅₀ (h-synaptojanin) | Human | >50 |

| IC₅₀ (h-myotubularin) | Human | >50 |

These data demonstrate the high potency of this compound for SHIP2 and its significant selectivity over the related phosphatase SHIP1 and other inositol phosphatases.

Preclinical Development and In Vivo Studies

The primary therapeutic indication explored for this compound is type 2 diabetes. Studies in cellular and animal models have demonstrated its potential to improve glucose metabolism.

Cellular Studies in L6 Myotubes

In rat L6 myotubes, a skeletal muscle cell line, this compound has been shown to:

-

Increase insulin-induced phosphorylation of Akt at Ser473.[1]

-

Upregulate the expression of the glucose transporter GLUT1 mRNA, but not GLUT4, after prolonged treatment.[1][2]

In Vivo Studies in Diabetic Mice

While specific in vivo study protocols for this compound are not publicly detailed, the general model for testing SHIP2 inhibitors involves diabetic db/db mice.[3] These mice exhibit insulin resistance and hyperglycemia, making them a relevant model for type 2 diabetes.[3] Treatment with SHIP2 inhibitors in these models has been shown to be associated with improved insulin sensitivity.[3]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

The inhibitory action of this compound directly impacts the insulin signaling cascade. The following diagram illustrates the central role of SHIP2 and the effect of its inhibition by this compound.

Caption: Inhibition of SHIP2 by this compound enhances insulin signaling.

Experimental Workflow: In Vitro SHIP2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on SHIP2 using a malachite green-based phosphate detection assay.

Caption: Workflow for determining the IC50 of this compound against SHIP2.

Detailed Experimental Protocols

While specific, detailed protocols from the original discovery papers are not fully available in the public domain, the following are representative protocols based on standard methodologies for the key experiments cited.

SHIP2 Inhibition Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate released from the PIP3 substrate by SHIP2.

Materials:

-

Recombinant human SHIP2 enzyme

-

This compound

-

Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)[4][5]

-

Phosphate standard solution

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for no-inhibitor control and no-enzyme control.

-

Add 20 µL of SHIP2 enzyme solution to each well (except no-enzyme control) and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of PIP3 substrate solution to all wells.

-

Incubate the plate for 30 minutes at room temperature.

-

Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of phosphate released.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Akt Phosphorylation Assay in L6 Myotubes

This Western blot-based assay measures the level of phosphorylated Akt (p-Akt) as an indicator of insulin pathway activation.

Materials:

-

L6 myotubes

-

This compound

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture L6 myoblasts and differentiate them into myotubes.

-

Serum-starve the myotubes for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-Akt and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DOG), into the cells.

Materials:

-

L6 myotubes

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxyglucose

-

Scintillation fluid and counter

Procedure:

-

Differentiate L6 myoblasts into myotubes in a multi-well plate.

-

Serum-starve the myotubes for 4-6 hours.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with this compound for 1 hour in KRH buffer.

-

Stimulate with insulin (e.g., 100 nM) for 30 minutes.

-

Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes.

-

Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of the lysate.

Synthesis

The detailed synthesis of this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the formation of an amide bond between a thiophene carboxylic acid derivative and a substituted benzylamine.

Pharmacokinetics and Metabolism

There is limited publicly available information on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of this compound. Such studies are crucial for the development of any compound as a therapeutic agent and are typically conducted during later preclinical stages.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of SHIP2. Its high potency and selectivity have enabled detailed investigations into the impact of SHIP2 inhibition on the insulin signaling pathway and glucose metabolism. The preclinical data strongly suggest that pharmacological inhibition of SHIP2 could be a viable therapeutic strategy for the treatment of type 2 diabetes. Further studies, particularly those detailing its in vivo efficacy, pharmacokinetics, and safety profile, will be critical in determining its potential for clinical development.

References

- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

In-Depth Technical Guide: AS1938909 and its Interaction with Target Protein SHIP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a small molecule inhibitor that has garnered significant interest within the scientific community for its potent and selective inhibition of the Src homology 2 (SH2) domain-containing inositol-5-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in numerous cellular processes including glucose metabolism, cell growth, and survival.[3][4] Dysregulation of this pathway is implicated in various diseases, most notably type 2 diabetes and cancer. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, SHIP2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Target Interaction: this compound and SHIP2

This compound acts as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action involves binding to the active site of SHIP2, thereby preventing the dephosphorylation of its primary substrate, phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3).[3] This inhibition leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the subsequent activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high affinity for SHIP2 and selectivity over other related phosphatases.

| Target | Parameter | Value | Species | Reference |

| SHIP2 | Ki | 0.44 µM | Human | [1][2] |

| SHIP2 | IC50 | 0.57 µM | Human | [1][3] |

| SHIP2 | IC50 | 0.18 µM | Mouse | [1] |

| SHIP1 | IC50 | 21 µM | Human | [1][3] |

| PTEN | IC50 | > 50 µM | Human | [1] |

| Synaptojanin | IC50 | > 50 µM | Human | [1] |

| Myotubularin | IC50 | > 50 µM | Human | [1] |

Signaling Pathway

The inhibition of SHIP2 by this compound directly impacts the PI3K/Akt signaling pathway. Under normal physiological conditions, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. SHIP2 counteracts this by dephosphorylating PI(3,4,5)P3 at the 5' position to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound increases the cellular levels of PI(3,4,5)P3, leading to the recruitment and activation of Akt. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, culminating in diverse cellular responses such as increased glucose uptake and cell survival.

Experimental Protocols

The following sections outline the general methodologies used to characterize the interaction of this compound with SHIP2 and its downstream cellular effects. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

SHIP2 Inhibition Assay (Phosphate Release)

This assay quantifies the inhibitory effect of this compound on the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, and 10 mM MgCl2) is prepared.

-

Enzyme: Recombinant human or mouse SHIP2 is diluted in assay buffer to the desired concentration.

-

Substrate: A stock solution of a SHIP2 substrate, such as inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), is prepared.

-

Inhibitor: A dilution series of this compound is prepared in the assay buffer containing a small percentage of DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, SHIP2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at room temperature.

-

The reaction is initiated by the addition of the substrate.

-

-

Incubation and Termination:

-

The reaction mixture is incubated at 37°C for a specific time, allowing for enzymatic activity.

-

The reaction is terminated by the addition of a stop solution, which often contains the colorimetric reagent for phosphate detection.

-

-

Phosphate Detection:

-

The amount of inorganic phosphate released is quantified using a sensitive method such as a Malachite Green-based assay. The absorbance is measured at the appropriate wavelength.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the downstream cellular effects of this compound by measuring the phosphorylation status of Akt in a cell-based model, such as L6 myotubes.[1]

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

L6 myoblasts are cultured and differentiated into myotubes.

-

Cells are serum-starved and then treated with various concentrations of this compound for a specified duration, often with or without subsequent insulin stimulation.

-

-

Protein Extraction and Quantification:

-

Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total Akt to serve as a loading control.

-

-

Data Analysis:

-

The band intensities are quantified using densitometry software.

-

The level of phosphorylated Akt is normalized to the level of total Akt to determine the relative increase in phosphorylation.

-

Glucose Uptake Assay

This assay measures the effect of this compound on the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose.

Detailed Methodology:

-

Cell Culture and Treatment:

-

L6 myotubes are cultured and differentiated in multi-well plates.

-

Cells are serum-starved and then pre-incubated with this compound at various concentrations.

-

-

Glucose Uptake Measurement:

-

The cells are washed with a glucose-free buffer and then incubated with a solution containing a known concentration of 2-deoxy-D-[3H]glucose (or another labeled glucose analog) for a short period.

-

The uptake is terminated by washing the cells rapidly with ice-cold buffer.

-

-

Quantification:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The protein concentration in each well is determined to normalize the glucose uptake values.

-

-

Data Analysis:

-

The rate of glucose uptake is calculated and compared between treated and untreated cells to determine the effect of this compound.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of SHIP2 inhibition in various disease models. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for novel therapeutic strategies.

References

- 1. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHIP2 Inhibitor, this compound - Calbiochem | 565840 [merckmillipore.com]

- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

AS1938909: A Technical Review of a Potent SHIP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1938909 is a synthetic, cell-permeable thiophenecarboxamide that has been identified as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular metabolism. In preclinical studies, this small molecule has demonstrated the ability to enhance intracellular insulin signaling, increase glucose uptake and consumption, and stimulate the expression of the glucose transporter GLUT1 in skeletal muscle cells. This in-depth technical guide provides a comprehensive review of the available literature on this compound, including its mechanism of action, in vitro efficacy, and its effects on key cellular processes. Detailed experimental methodologies for the evaluation of SHIP2 inhibitors are also presented, along with a summary of its known physicochemical properties. To date, there is no publicly available information regarding the clinical development or synthesis of this compound.

Introduction

The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway plays a central role in a multitude of cellular functions, including glucose homeostasis, cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in various metabolic disorders, most notably type 2 diabetes and obesity. SHIP2 exerts its regulatory function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger that recruits and activates Akt. By reducing the levels of PtdIns(3,4,5)P3, SHIP2 effectively dampens downstream insulin signaling.

The targeted inhibition of SHIP2 has emerged as a promising therapeutic strategy for enhancing insulin sensitivity and improving glycemic control. Small molecule inhibitors of SHIP2, such as this compound, offer the potential to restore proper signaling through the PI3K/Akt pathway, thereby addressing the underlying molecular pathology of insulin resistance.

This compound, a thiophenecarboxamide derivative developed by Astellas Pharma, has been characterized as a potent and selective inhibitor of SHIP2.[1][2] This document serves as a technical guide, summarizing the current knowledge of this compound and providing detailed experimental frameworks for its study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 3-((2,4-dichlorobenzyl)oxy)-N-(2,6-difluorobenzyl)thiophene-2-carboxamide |

| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |

| Molecular Weight | 428.28 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO |

In Vitro Pharmacology

Enzymatic Activity and Selectivity

This compound is a potent and competitive inhibitor of SHIP2. The inhibitory activity and selectivity of this compound against a panel of related phosphatases are summarized in Table 2.

| Enzyme/Phosphatase | Inhibition Data |

| Human SHIP2 (hSHIP2) | Kᵢ = 0.44 µM |

| Human SHIP2 (hSHIP2) | IC₅₀ = 0.57 µM |

| Murine SHIP2 (mSHIP2) | IC₅₀ = 0.18 µM |

| Human SHIP1 (hSHIP1) | IC₅₀ = 21 µM |

| Human PTEN | IC₅₀ > 50 µM |

| Human Synaptojanin | IC₅₀ > 50 µM |

| Human Myotubularin | IC₅₀ > 50 µM |

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of SHIP2. This leads to an accumulation of PtdIns(3,4,5)P3 at the plasma membrane, resulting in the enhanced recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, culminating in increased glucose metabolism and the upregulation of glucose transporter expression.

Caption: this compound inhibits SHIP2, leading to increased Akt phosphorylation and enhanced glucose metabolism.

Experimental Protocols

The following sections provide representative, detailed protocols for key experiments used to characterize this compound. These are intended as illustrative examples and may require optimization for specific laboratory conditions.

SHIP2 Enzymatic Inhibition Assay

This protocol describes a common method for measuring SHIP2 phosphatase activity and determining the inhibitory potential of compounds like this compound.

Caption: Workflow for a SHIP2 enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

-

Substrate: Prepare a stock solution of PtdIns(3,4,5)P3 in the assay buffer.

-

Enzyme: Dilute recombinant human SHIP2 to the desired concentration in the assay buffer.

-

Compound: Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, this compound or DMSO (vehicle control), and the diluted SHIP2 enzyme.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the phosphatase reaction by adding the PtdIns(3,4,5)P3 substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a malachite green-based phosphate detection reagent.

-

-

Data Analysis:

-

Measure the absorbance at 620 nm using a microplate reader.

-

The amount of inorganic phosphate released is proportional to the absorbance.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ and Kᵢ values by fitting the data to a dose-response curve.

-

Akt Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cell-based assay.

Caption: Workflow for assessing Akt phosphorylation by Western blot.

Methodology:

-

Cell Culture and Treatment:

-

Culture L6 myoblasts and differentiate them into myotubes.

-

Serum-starve the myotubes for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an appropriate substrate.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

-

Data Analysis:

-

Capture the chemiluminescent signals using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Glucose Uptake Assay

This protocol describes a method to measure the rate of glucose uptake in L6 myotubes following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Differentiate L6 myoblasts into myotubes in a 24-well plate.

-

Serum-starve the myotubes for 4-6 hours.

-

Treat the cells with this compound for the desired duration.

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes at 37°C.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates to normalize the glucose uptake data.

-

GLUT1 mRNA Expression Analysis (qRT-PCR)

This protocol details the steps to quantify the relative expression of GLUT1 mRNA in L6 myotubes treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Differentiate L6 myoblasts into myotubes.

-